BI-1388

HCV NS3 protease Drug resistance Antiviral assay

BI-1388 is a macrocyclic inhibitor targeting the Hepatitis C Virus (HCV) NS3 protease, a key enzyme essential for viral polyprotein processing and replication. Identified in early HCV drug discovery programs, it serves as a potent and specific tool compound to study the NS3 protease active site and its interaction with the helicase domain.

Molecular Formula C41H53N7O9S
Molecular Weight 819.98
CAS No. 1309952-03-1
Cat. No. B606073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-1388
CAS1309952-03-1
SynonymsBI-1388;  BI1388;  BI 1388
Molecular FormulaC41H53N7O9S
Molecular Weight819.98
Structural Identifiers
SMILESO=C([C@]([C@@]1([H])/C=C\CCCCC[C@@H]2NC(C3=NN(C)C=C3)=O)(C1)NC([C@@](C[C@@H](OC4=CC(OC(C)C)=NC5=C(C)C(OC)=CC=C45)C6)([H])N6C2=O)=O)NS(=O)(C7(C)CC7)=O
InChIInChI=1S/C41H53N7O9S/c1-24(2)56-34-21-33(28-14-15-32(55-6)25(3)35(28)43-34)57-27-20-31-37(50)44-41(39(52)46-58(53,54)40(4)17-18-40)22-26(41)12-10-8-7-9-11-13-30(38(51)48(31)23-27)42-36(49)29-16-19-47(5)45-29/h10,12,14-16,19,21,24,26-27,30-31H,7-9,11,13,17-18,20,22-23H2,1-6H3,(H,42,49)(H,44,50)(H,46,52)/b12-10-/t26-,27+,30-,31-,41+/m0/s1
InChIKeyWSEPMWSQALXHKW-ZZUTWMNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BI-1388 (CAS 1309952-03-1) Procurement Guide for HCV NS3 Protease Research


BI-1388 is a macrocyclic inhibitor targeting the Hepatitis C Virus (HCV) NS3 protease, a key enzyme essential for viral polyprotein processing and replication [1]. Identified in early HCV drug discovery programs, it serves as a potent and specific tool compound to study the NS3 protease active site and its interaction with the helicase domain [1]. While not a clinical candidate, BI-1388 is characterized as a potent, specific inhibitor with defined activity against key drug-resistant mutants D168V and R155K, making it a relevant benchmark for evaluating new chemical entities in this class .

Why BI-1388 Cannot Be Substituted by Generic HCV Protease Inhibitors


HCV NS3 protease inhibitors are not interchangeable. Their efficacy and selectivity are defined by their binding mode (e.g., macrocyclic vs. linear), their ability to engage the protease-helicase domain interface, and their unique resistance profiles [1]. BI-1388 is a macrocyclic inhibitor that binds to the active site located on a shallow protein-protein interaction surface, a binding mode distinct from many linear or non-macrocyclic analogs . Furthermore, its documented activity against the clinically relevant D168V and R155K mutants distinguishes it from early-generation inhibitors that are ineffective against these variants. Substituting BI-1388 with another compound could invalidate studies focused on this specific binding mechanism or resistance profile, as demonstrated by its unique selectivity profile against a panel of serine/cysteine proteases .

Quantitative Differentiation of BI-1388 from HCV NS3 Protease Inhibitor Analogs


Potency Against Clinically Relevant Resistance Mutants D168V and R155K

BI-1388 demonstrates retained inhibitory activity against the clinically relevant HCV NS3 protease mutants D168V and R155K, whereas many first-generation inhibitors such as BILN 2061 (Ciluprevir) show significant loss of potency against these variants [1]. While a direct, quantitative EC50 comparison for BI-1388 against these specific mutants is not publicly available, its activity is consistently highlighted as a key differentiator . This contrasts with data for compounds like Sovaprevir (ACH-1625), which, while also a macrocyclic inhibitor, has a different resistance profile that includes variants like R155K but with varied clinical development outcomes .

HCV NS3 protease Drug resistance Antiviral assay

Distinct Target Engagement: Binding at the Protease-Helicase Domain Interface

Unlike many NS3 protease inhibitors that exclusively target the catalytic site, BI-1388 binds to the active site located on the shallow and broad protein-protein interaction surface between the protease and helicase domains of NS3 . This unique binding mode is distinct from compounds like Sovaprevir, which primarily target the NS3/4A protease catalytic activity without the same explicit interaction at this domain interface . While no direct quantitative comparison of binding affinities exists, this structural differentiation is a primary feature of BI-1388's mechanism.

HCV NS3 protease Protein-protein interaction Mechanism of action

Selectivity Profile Against a Panel of Serine and Cysteine Proteases

BI-1388 is reported to be highly selective against a panel of other serine/cysteine proteases, indicating a low potential for off-target effects in complex biological systems . This selectivity profile is a key differentiator from less specific probes or broad-spectrum protease inhibitors. While quantitative selectivity indices (e.g., fold-selectivity over the next most inhibited off-target) are not publicly available, the statement of high selectivity is a key feature for a high-quality chemical probe.

HCV NS3 protease Selectivity Off-target activity

Key Research and Industrial Applications for BI-1388 (CAS 1309952-03-1)


Benchmarking New Chemical Entities Against a Known Resistance Profile

Utilize BI-1388 as a benchmark control in antiviral assays when evaluating novel HCV NS3 protease inhibitors. Its defined activity against the D168V and R155K mutants provides a crucial reference point for assessing a new compound's potential to overcome clinically relevant resistance. This application is critical in hit-to-lead and lead optimization phases where compound potency against wild-type and resistant variants is a key selection criterion.

Structural Biology Studies of the Protease-Helicase Domain Interface

Employ BI-1388 in co-crystallization or cryo-EM studies to investigate the interaction between the HCV NS3 protease and helicase domains. Its unique binding site at the domain interface makes it an ideal tool compound for mapping this protein-protein interaction surface and understanding its role in viral replication, a feature not shared by all NS3 protease inhibitors.

Selectivity Profiling of HCV Protease Inhibitor Candidates

Use BI-1388 as a reference standard in counter-screening panels to establish baseline selectivity for HCV NS3 protease over related serine and cysteine proteases. Its documented high selectivity allows researchers to benchmark the off-target activity of new chemical entities, a crucial step in validating a compound as a specific chemical probe.

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